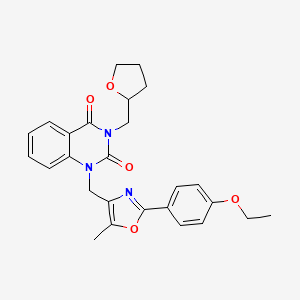
1-((2-(4-ethoxyphenyl)-5-methyloxazol-4-yl)methyl)-3-((tetrahydrofuran-2-yl)methyl)quinazoline-2,4(1H,3H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((2-(4-ethoxyphenyl)-5-methyloxazol-4-yl)methyl)-3-((tetrahydrofuran-2-yl)methyl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C26H27N3O5 and its molecular weight is 461.518. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 1-((2-(4-ethoxyphenyl)-5-methyloxazol-4-yl)methyl)-3-((tetrahydrofuran-2-yl)methyl)quinazoline-2,4(1H,3H)-dione represents a novel class of quinazoline derivatives that have garnered attention for their potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, focusing on its antimicrobial, anticancer, and vasorelaxant properties based on recent research findings.
Chemical Structure and Synthesis
The synthesis of quinazoline derivatives typically involves multi-step processes that include cyclization and functional group modifications. For instance, the quinazoline-2,4(1H,3H)-dione scaffold is often synthesized through reactions involving isatoic anhydride and various amines. The specific compound incorporates a 4-ethoxyphenyl group and a tetrahydrofuran moiety, which are critical for its biological activity.
Table 1: Structural Characteristics
| Component | Description |
|---|---|
| Base Structure | Quinazoline-2,4(1H,3H)-dione |
| Substituents | 4-Ethoxyphenyl, 5-Methyloxazole, Tetrahydrofuran |
| Molecular Formula | C₁₈H₁₈N₂O₃ |
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of quinazoline derivatives against various bacterial strains. The compound was evaluated using the Agar well diffusion method against Gram-positive and Gram-negative bacteria.
Findings:
- Moderate Activity : The compound exhibited moderate antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli, with inhibition zone values ranging from 10 to 12 mm.
- Mechanism : The antimicrobial action is believed to involve inhibition of bacterial gyrase and DNA topoisomerase IV, similar to fluoroquinolone antibiotics .
Anticancer Activity
The anticancer properties of quinazoline derivatives have been a significant focus in medicinal chemistry. The compound's structural features allow it to interact with various cellular pathways involved in cancer proliferation.
Case Studies:
- Cytotoxicity Assays : In vitro studies demonstrated that derivatives with electron-withdrawing groups showed enhanced cytotoxic activity against various cancer cell lines. For instance, compounds derived from the quinazoline scaffold displayed IC50 values in the low micromolar range against colon carcinoma cells .
- Mechanistic Insights : The anticancer mechanism may involve the inhibition of specific kinases or other molecular targets crucial for tumor growth .
Vasorelaxant Effects
Another area of interest is the vasorelaxant effect of certain quinazoline derivatives. Studies have shown that these compounds can induce vasodilation in isolated rat mesenteric arteries.
Research Insights:
- Vasorelaxation Mechanism : The vasodilatory effects are mediated through the sGC/cGMP pathway and involve the opening of KCa channels, leading to reduced vascular resistance and hypotensive effects .
Table 2: Summary of Biological Activities
Propiedades
IUPAC Name |
1-[[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl]-3-(oxolan-2-ylmethyl)quinazoline-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27N3O5/c1-3-32-19-12-10-18(11-13-19)24-27-22(17(2)34-24)16-28-23-9-5-4-8-21(23)25(30)29(26(28)31)15-20-7-6-14-33-20/h4-5,8-13,20H,3,6-7,14-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXCZCTIAGSMXRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NC(=C(O2)C)CN3C4=CC=CC=C4C(=O)N(C3=O)CC5CCCO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














